![molecular formula C15H23BO4S B2694584 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester CAS No. 2377610-28-9](/img/structure/B2694584.png)
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H23BO4S It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and the phenyl ring is substituted with an ethanesulfonylmethyl group
Mechanism of Action
Target of Action
The primary target of the compound 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds. This compound is a boron reagent that is used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophilic organic group, which is transferred from boron to palladium . This process forms a new palladium-carbon bond, which is a key step in the carbon-carbon bond formation .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is generally stable and readily prepared . Its bioavailability would depend on various factors, including its formulation and the specific conditions under which it is used.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it is used is known to be exceptionally mild and tolerant of various functional groups . Therefore, the efficacy and stability of the compound can be influenced by factors such as the presence of other functional groups in the reaction mixture, the temperature, and the pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 4-[(Ethanesulfonyl)methyl]phenylboronic acid, is synthesized by reacting 4-bromomethylbenzenesulfonyl chloride with a boronic acid derivative under suitable conditions.
Esterification with Pinacol: The boronic acid intermediate is then esterified with pinacol in the presence of a dehydrating agent such as toluene to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Substitution: The ethanesulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding sulfone.
Substitution: The major products are substituted ethanesulfonyl derivatives.
Scientific Research Applications
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid pinacol ester
- 4-Bromomethylphenylboronic acid pinacol ester
- 4-(Methanesulfonyl)phenylboronic acid pinacol ester
Uniqueness
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is unique due to the presence of the ethanesulfonylmethyl group, which imparts distinct reactivity and properties compared to other boronic esters. This functional group can participate in additional chemical transformations, making the compound versatile for various synthetic applications.
Properties
IUPAC Name |
2-[4-(ethylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-6-21(17,18)11-12-7-9-13(10-8-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGANQQOTJSMEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
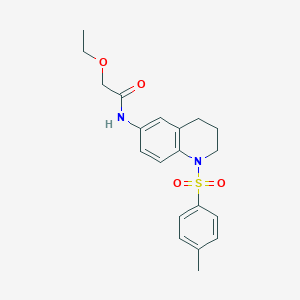


![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)
![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)
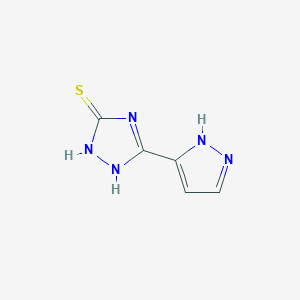
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2694514.png)
![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2694516.png)
![6-Isopropyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694517.png)
![methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2694519.png)
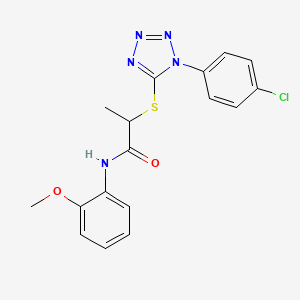
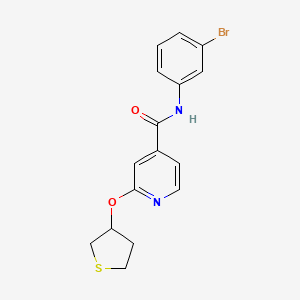
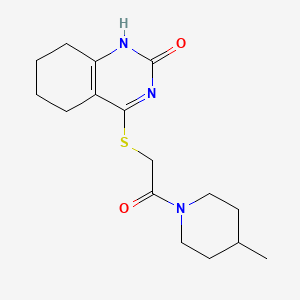
![2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2694523.png)
